molecular formula C22H23N5O4 B4503966 3-({4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one

3-({4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one

Cat. No.: B4503966
M. Wt: 421.4 g/mol
InChI Key: PKBMECZILDFTKV-UHFFFAOYSA-N
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Description

3-({4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.17500423 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to 3-({4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one have been synthesized and studied for their anti-inflammatory and analgesic properties. For example, derivatives like 6-bromo-3-(6-substitutedphenyl)-2-(morpholinomethylamino) pyrimidin-4-yl)-2H-chromen-2-one and related structures were synthesized and evaluated for their in-vivo anti-inflammatory activity, showing significant effectiveness in some cases. These compounds were analyzed using techniques such as I.R., 1H NMR, elemental analysis, and mass spectroscopic techniques (Chaudhary et al., 2012).

Antiproliferative Activities

Another area of research involves the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, evaluated for their anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some compounds in this category have shown better anti-proliferative activities compared to curcumin, a known anti-cancer agent. Molecular docking studies of these compounds against Bcl-2 protein have indicated good binding affinity, suggesting potential utility in cancer therapy (Parveen et al., 2017).

Coordination Chemistry and Material Science

In the field of coordination chemistry and material science, compounds containing morpholine and piperazine moieties have been explored for their unique coordination properties with copper (II). Research in this area has led to the synthesis of complexes that show interesting magnetic properties and potential for application in various material science domains (Majumder et al., 2016).

Ionic Liquid Crystals

The design of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations combined with various anions has been investigated. These studies aim to understand the mesomorphic behavior of such compounds, which is crucial for applications in advanced materials and nanotechnology (Lava et al., 2009).

Pharmaceutical Development

In pharmaceutical development, specific derivatives related to this compound have been assessed for their pharmacokinetic profiles and efficacy in disease models. For instance, GDC-0980, a potent inhibitor targeting key components of the PI3K pathway, has been evaluated for its absorption, disposition, and efficacy in breast cancer xenograft models, providing valuable insights for clinical development (Salphati et al., 2012).

Properties

IUPAC Name

3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c28-21(17-13-16-3-1-2-4-18(16)31-22(17)29)27-7-5-25(6-8-27)19-14-20(24-15-23-19)26-9-11-30-12-10-26/h1-4,13-15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBMECZILDFTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
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3-({4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
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3-({4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
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3-({4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
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3-({4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
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3-({4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.